4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It features a bromine atom attached to the benzene ring and a 5-methylisoxazole moiety linked via a sulfonamide group
Scientific Research Applications
4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Mode of Action
The isoxazole moiety in the compound is known to bind to biological targets based on their chemical diversity .
Biochemical Pathways
Compounds containing the isoxazole moiety are known to have significant biological interests .
Pharmacokinetics
The compound’s molecular weight of 31716 suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Sulfonamide Formation: The final step involves the reaction of the brominated benzene derivative with 5-methylisoxazole in the presence of a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-9(6-13-17-8)7-14-18(15,16)11-4-2-10(12)3-5-11/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSNYMOUHXDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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